molecular formula C12H18Cl2N2O B1322874 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride CAS No. 41298-98-0

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride

Cat. No. B1322874
M. Wt: 277.19 g/mol
InChI Key: QQJAPLOTJCBGFD-UHFFFAOYSA-N
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Patent
US07332495B2

Procedure details

A mixture of N-formyl piperazine 35.5 g (310 mmol), 2-chloro-1-phenylethanone (57.6 g, 372 mmol) and anhydrous K2CO3 (64.3 g, 465 mmol) in 320 ml of acetone was treated according to general preparation 1 to give 49 g of N-phenacyl piperazine dihydrochloride, yield 57%, mp 246-8° C. (dec). M+ 204.
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
57.6 g
Type
reactant
Reaction Step One
Name
Quantity
64.3 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)=O.[Cl:9]C[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[ClH:9].[ClH:9].[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
35.5 g
Type
reactant
Smiles
C(=O)N1CCNCC1
Name
Quantity
57.6 g
Type
reactant
Smiles
ClCC(=O)C1=CC=CC=C1
Name
Quantity
64.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
320 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated
CUSTOM
Type
CUSTOM
Details
according to general preparation 1

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.C(C(=O)C1=CC=CC=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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